molecular formula C13H20N2 B2594568 (Hex-5-en-2-yl)[2-(pyridin-2-yl)ethyl]amine CAS No. 1564975-81-0

(Hex-5-en-2-yl)[2-(pyridin-2-yl)ethyl]amine

Cat. No.: B2594568
CAS No.: 1564975-81-0
M. Wt: 204.317
InChI Key: JOYJMKIXSZAKQW-UHFFFAOYSA-N
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Description

(Hex-5-en-2-yl)[2-(pyridin-2-yl)ethyl]amine: is an organic compound with the molecular formula C13H20N2 It is characterized by the presence of a hexenyl group and a pyridinyl ethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Hex-5-en-2-yl)[2-(pyridin-2-yl)ethyl]amine typically involves the reaction of hex-5-en-2-amine with 2-(pyridin-2-yl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to meet industrial demands, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (Hex-5-en-2-yl)[2-(pyridin-2-yl)ethyl]amine can undergo oxidation reactions, leading to the formation of corresponding oxides.

    Reduction: The compound can be reduced to form various reduced derivatives.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various halogenating agents and nucleophiles can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms .

Scientific Research Applications

Chemistry: In chemistry, (Hex-5-en-2-yl)[2-(pyridin-2-yl)ethyl]amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various organic compounds .

Biology: The compound is studied for its potential biological activities. It may exhibit properties such as antimicrobial or anticancer activities, making it a candidate for drug development .

Medicine: In medicine, this compound is explored for its therapeutic potential. It may be investigated for its effects on specific biological targets and pathways .

Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique structure makes it valuable for various applications in material science and engineering .

Mechanism of Action

The mechanism of action of (Hex-5-en-2-yl)[2-(pyridin-2-yl)ethyl]amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • (Hex-5-en-2-yl)[2-(pyridin-3-yl)ethyl]amine
  • (Hex-5-en-2-yl)[2-(pyridin-4-yl)ethyl]amine
  • (Hex-5-en-2-yl)[2-(pyridin-2-yl)propyl]amine

Comparison: Compared to these similar compounds, (Hex-5-en-2-yl)[2-(pyridin-2-yl)ethyl]amine is unique due to its specific structural configuration, which may confer distinct chemical and biological properties. The position of the pyridinyl group and the length of the alkyl chain can influence the compound’s reactivity and interactions with molecular targets .

Properties

IUPAC Name

N-(2-pyridin-2-ylethyl)hex-5-en-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-3-4-7-12(2)14-11-9-13-8-5-6-10-15-13/h3,5-6,8,10,12,14H,1,4,7,9,11H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYJMKIXSZAKQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C)NCCC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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